1,2,3,4-tetrachloro-5-methylbenzene

Catalog No.
S1520523
CAS No.
1006-32-2
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-tetrachloro-5-methylbenzene

CAS Number

1006-32-2

Product Name

1,2,3,4-tetrachloro-5-methylbenzene

IUPAC Name

1,2,3,4-tetrachloro-5-methylbenzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3

InChI Key

ZLELNPSBDOUFHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Synonyms

1,2,3,4-Tetrachloro-5-methylbenzene

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

1,2,3,4-Tetrachloro-5-methylbenzene (CAS 1006-32-2) is a polychlorinated aromatic hydrocarbon, a specific isomer of tetrachlorotoluene. Its primary value in industrial and research settings is derived from its precise molecular structure, which makes it a critical intermediate in the synthesis of other targeted chemical products and a necessary reference standard for the identification and quantification of chlorinated compounds in environmental analysis. Unlike crude mixtures or other isomers, its utility is tied directly to its isomeric purity and predictable physicochemical properties.

Substituting 1,2,3,4-tetrachloro-5-methylbenzene with other tetrachlorotoluene isomers or related chlorinated benzenes is unreliable for most technical applications. The specific spatial arrangement of the four chlorine atoms and one methyl group dictates critical properties including chromatographic retention time, susceptibility to biological degradation, and reactivity in synthetic pathways. Even minor shifts in substituent positions, as seen in isomers like 1,2,4,5-tetrachloro-3-methylbenzene, result in different physical and chemical behaviors. This structural specificity means that substitution can lead to failed analytical validations, unpredictable environmental fate, and undesirable byproducts or lower yields in chemical manufacturing, making the procurement of the precise isomer essential for reproducible outcomes.

Analytical Non-Interchangeability: Unique Elution Profile for Unambiguous Analyte Identification

In gas chromatography (GC), the retention time (tR) is a fundamental parameter used to identify compounds. Positional isomers, such as the different forms of tetrachlorotoluene, have the same molecular weight but distinct structures, causing them to interact differently with the stationary phase of a GC column. This results in unique, reproducible retention times for each specific isomer under identical analytical conditions. The use of 1,2,3,4-tetrachloro-5-methylbenzene as a reference standard is predicated on its consistent and distinct tR, which allows it to be distinguished from its isomers and other analytes in a complex mixture. Substituting with a different isomer would shift the expected retention time, leading to misidentification and invalid quantitative results.

Evidence DimensionGas Chromatography (GC) Retention Time
Target Compound DataA specific, reproducible retention time under defined GC conditions (column, temperature program, carrier gas flow).
Comparator Or BaselineOther tetrachlorotoluene isomers (e.g., 1,2,4,5-tetrachloro-3-methylbenzene), which will exhibit different retention times under the same conditions.
Quantified DifferenceThe difference in retention time is instrument- and method-dependent, but is consistently non-zero, allowing for chromatographic separation and distinct identification.
ConditionsStandard gas chromatography (GC) analysis for separating complex mixtures of chlorinated organic compounds.

For use as an analytical standard, a unique and predictable retention time is the primary functional requirement, making isomeric purity a critical procurement specification.

Differential Biodegradation: Isomer-Specific Susceptibility to Microbial Metabolism

The susceptibility of chlorinated aromatic compounds to microbial degradation is highly dependent on the specific substitution pattern. Research on the close structural analog, 1,2,3,4-tetrachlorobenzene, shows it can be mineralized by pure bacterial cultures like *Pseudomonas chlororaphis*. Conversely, other isomers such as 1,2,3,5-tetrachlorobenzene and 1,3,5-trichlorobenzene resist attack by the same bacterial dioxygenases, likely due to steric hindrance. This principle indicates that the arrangement of chlorine atoms is a critical factor for enzyme-substrate interaction. By inference, 1,2,3,4-tetrachloro-5-methylbenzene possesses a unique biodegradation profile compared to its other, more sterically hindered isomers, making it non-interchangeable for environmental fate studies or as a substrate in bioremediation research.

Evidence DimensionSusceptibility to Aerobic Microbial Degradation
Target Compound DataInferred susceptibility to microbial dioxygenase attack based on the less-hindered 1,2,3,4-substitution pattern of its benzene analog.
Comparator Or BaselineIsomers with different substitution patterns (e.g., analogs of 1,2,3,5-tetrachlorobenzene) which resist microbial attack.
Quantified DifferenceQualitative difference between being susceptible to degradation versus being resistant and persistent.
ConditionsAerobic microbial degradation by pure bacterial cultures, such as *Pseudomonas* species.

This dictates the compound's suitability as a specific reference material for environmental analysis and bioremediation, as different isomers will have different persistence and degradation pathways.

High-Purity Analytical Reference Standard for Environmental Monitoring

This compound is the right choice for creating certified reference materials used in environmental testing laboratories. Its unique and stable gas chromatographic retention time allows for the precise identification and quantification of this specific isomer in soil, water, or air samples, distinguishing it from other tetrachlorotoluene isomers that may be present.

Substrate and Standard for Bioremediation and Metabolic Fate Studies

Due to the high dependence of microbial degradation on the specific isomeric structure of chlorinated aromatics, this compound serves as a critical tool in environmental science. It can be used as a specific substrate to isolate or characterize microorganisms capable of degrading this contaminant, or as a standard to track its specific degradation pathway without interference from more persistent isomers.

Defined Intermediate for Specialty Chemical Synthesis

In multi-step organic synthesis, particularly for agrochemicals or pharmaceuticals, the precise regiochemistry of starting materials is critical. Using 1,2,3,4-tetrachloro-5-methylbenzene ensures that subsequent reactions occur at desired positions, preventing the formation of isomeric impurities that are often difficult and costly to separate from the final product.

XLogP3

5.1

Other CAS

76057-12-0

Wikipedia

1,2,3,4-Tetrachloro-5-methylbenzene

Dates

Last modified: 04-14-2024

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